molecular formula C17H15N3O2 B11327938 4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide

4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B11327938
M. Wt: 293.32 g/mol
InChI Key: JNBOLLIVXFSSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide and oxadiazole, featuring a 4-methylphenyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 4-methylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamide and oxadiazole derivatives.

Scientific Research Applications

4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar benzamide derivatives .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H15N3O2/c1-11-3-7-13(8-4-11)15(21)18-17-19-16(22-20-17)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,20,21)

InChI Key

JNBOLLIVXFSSOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.